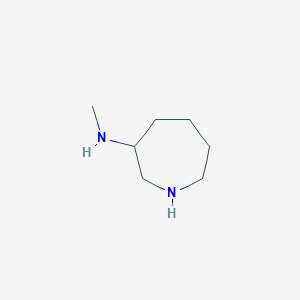

Azepan-3-yl-methyl-amine

準備方法

合成経路と反応条件

UK-5099の合成は、1-フェニルインドールを塩基の存在下でシアノ酢酸と反応させ、その後アクリレート基を付加することによって行われます。反応条件は通常次のとおりです。

塩基: 水酸化ナトリウムまたは炭酸カリウム

溶媒: ジメチルホルムアミドまたはジメチルスルホキシド

温度: 60-80°C

反応時間: 12-24時間

工業生産方法

UK-5099の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

大規模反応器: 反応物の増加した量を処理するために

連続監視: 最適な反応条件を確保するために

精製: 再結晶またはクロマトグラフィーなどの技術を使用して、高純度のUK-5099を得る

化学反応の分析

反応の種類

UK-5099は、次のようないくつかの種類の化学反応を起こします。

酸化: 酸化剤の存在下で、UK-5099は酸化された誘導体を形成することができます。

還元: 還元反応は、UK-5099をその還元型に変換することができます。

置換: さまざまな置換反応は、インドール基またはアクリレート基を修飾することができます。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム

置換試薬: ハロゲン、アルキル化剤

形成される主要な生成物

酸化された誘導体: 酸化反応によって形成されます

還元型: 還元反応から生じます

置換化合物: 置換反応によって生成されます

科学研究への応用

UK-5099は、次のような幅広い科学研究への応用があります。

化学: ミトコンドリアピルビン酸輸送と代謝を研究するためのツールとして使用されます。

生物学: 細胞代謝とエネルギー産生における役割について調査されています。

科学的研究の応用

Chemistry

Azepan-3-yl-methyl-amine serves as a crucial building block in the synthesis of complex organic molecules. Its structural characteristics allow for various chemical modifications, making it valuable in creating new compounds with desired properties.

Synthesis Examples :

- Building Block for Pharmaceuticals : It is utilized in the synthesis of pharmaceutical agents by modifying its amine group to enhance biological activity.

Biology

Research has indicated that this compound exhibits potential bioactive properties. Studies have explored its antimicrobial and antifungal activities, contributing to the development of new therapeutic agents.

Case Study :

A study investigating derivatives of azepan compounds found that modifications to the azepane structure can lead to enhanced antimicrobial properties against specific bacterial strains, showcasing its potential in drug development .

Medicine

In medicinal chemistry, this compound is being explored for its role in drug design. Its ability to interact with biological macromolecules makes it a candidate for developing novel therapeutic agents targeting various diseases.

Clinical Potential :

Research has shown that derivatives of azepan compounds can act as inhibitors for specific enzymes involved in disease pathways, suggesting their use in treating conditions such as cancer and metabolic disorders .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of chemicals with tailored properties |

| Material Science | Investigated for use in creating advanced materials due to its structural versatility |

作用機序

UK-5099は、ミトコンドリアピルビン酸キャリアーを阻害することによって効果を発揮します。それは、キャリアに共有結合的可逆的な様式で結合し、ピルビン酸のミトコンドリアへの侵入を阻害します。 この阻害は、ミトコンドリアの酸化的リン酸化を弱体化させ、好気的解糖を誘発し、細胞代謝の変化につながります .

類似の化合物との比較

類似の化合物

MSDC-0160: 同様の特性を持つ別のミトコンドリアピルビン酸キャリアー阻害剤。

JXL001: 類似の構造を持つが、異なる活性プロファイルを持つ化合物。

UK-5099の独自性

UK-5099は、ミトコンドリアピルビン酸キャリアーに対する強力な阻害効果と、細胞代謝における有意な変化を誘発する能力のために独特です。 その構造により、キャリアに特異的に結合することができ、研究と潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

MSDC-0160: Another mitochondrial pyruvate carrier inhibitor with similar properties.

JXL001: A compound with a similar structure but different activity profile.

Uniqueness of UK-5099

UK-5099 is unique due to its potent inhibitory effect on the mitochondrial pyruvate carrier and its ability to induce significant changes in cellular metabolism. Its structure allows for specific binding to the carrier, making it a valuable tool in research and potential therapeutic applications .

生物活性

Azepan-3-yl-methyl-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

This compound features an azepane ring, which is a seven-membered saturated heterocyclic compound. The presence of the amine group contributes to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

This simple structure allows for various substitutions that can enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with specific molecular targets. Key findings include:

- Antimicrobial Properties : Compounds containing azepane structures have shown promising antimicrobial activity against various pathogens. Studies suggest that modifications to the azepane ring can enhance this effect.

- Neuropharmacological Effects : Research indicates potential applications in the treatment of neurological disorders, particularly through modulation of neurotransmitter systems.

- Enzyme Inhibition : Azepan derivatives have been identified as inhibitors of certain enzymes, which could lead to therapeutic applications in conditions like cancer or inflammation.

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the azepane structure affect biological activity. For example:

| Compound | K(i) (nM) | Oral Bioavailability (%) | In Vivo Clearance (mL/min/kg) |

|---|---|---|---|

| This compound | 0.16 | 42 | 49.2 |

| Modified Azepane A | 0.041 | 89 | 19.5 |

These data highlight that specific substitutions can significantly enhance potency and pharmacokinetic properties, making them more suitable for therapeutic use .

Case Studies

- Cathepsin K Inhibitors : A study evaluated azepane derivatives as cathepsin K inhibitors, showing that certain modifications resulted in high potency (K(i) = 0.041 nM) and favorable pharmacokinetics in rat models. These findings suggest a potential role in treating diseases characterized by excessive bone resorption .

- Neurotransmitter Modulation : Another study explored the effects of azepane derivatives on neurotransmitter receptors, revealing that certain compounds exhibited selective binding affinities that could influence mood and cognition.

- Antimicrobial Activity : Research documented the antimicrobial effects of azepane-containing compounds against resistant bacterial strains, indicating their potential as new antibiotics .

The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:

- Receptor Interaction : Binding to specific receptors in the central nervous system (CNS) may lead to altered neurotransmission.

- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in disease pathways.

特性

IUPAC Name |

N-methylazepan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROOBNKHDZYDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373427 | |

| Record name | Azepan-3-yl-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124695-93-8 | |

| Record name | Azepan-3-yl-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124695-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。